molecular formula C7H7IO B8168705 4-Iodoanisole-d3

4-Iodoanisole-d3

Cat. No.: B8168705
M. Wt: 237.05 g/mol
InChI Key: SYSZENVIJHPFNL-FIBGUPNXSA-N
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Description

4-Iodoanisole-d3, also known as 1-iodo-4-methoxybenzene-d3, is a deuterated derivative of 4-iodoanisole. This compound is characterized by the presence of three deuterium atoms, which replace the hydrogen atoms in the methoxy group. The molecular formula of this compound is C7H4D3IO, and it is commonly used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodoanisole-d3 can be synthesized through the iodination of anisole-d3. The process involves the following steps:

    Starting Material: Anisole-d3 is used as the starting material.

    Iodination Reaction: Anisole-d3 is reacted with iodine chloride in glacial acetic acid. The reaction mixture is stirred and slowly heated to reflux for approximately 3.5 hours.

    Isolation: After the reaction is complete, the mixture is cooled and poured into ice water to precipitate this compound.

    Purification: The precipitate is washed with 5% sodium sulfite solution to remove any free iodine, followed by washing with water. The product is then distilled under reduced pressure, and the fractions with a boiling point of 140-160°C (5.33 kPa) are collected and cooled to 0°C for filtration.

Industrial Production Methods: The industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and purification systems enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodoanisole-d3 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction Reactions: The iodine atom can be reduced to form anisole-d3.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.

    Oxidation Reactions: Products include 4-iodophenol-d3 and other phenolic derivatives.

    Reduction Reactions: The major product is anisole-d3.

Scientific Research Applications

4-Iodoanisole-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Iodoanisole-d3 involves its participation in various chemical reactions. The iodine atom in the compound is highly reactive and can undergo substitution reactions with nucleophiles. The methoxy group can be oxidized or reduced, leading to the formation of different products. The presence of deuterium atoms enhances the stability of the compound and allows for detailed studies of reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

4-Iodoanisole-d3 can be compared with other similar compounds such as:

    4-Iodoanisole: The non-deuterated version of this compound, with similar chemical properties but without the presence of deuterium atoms.

    3-Iodoanisole: A positional isomer with the iodine atom at the meta position instead of the para position.

    2-Iodoanisole: Another positional isomer with the iodine atom at the ortho position.

Uniqueness: The presence of deuterium atoms in this compound makes it unique compared to its non-deuterated counterparts. Deuterium atoms provide enhanced stability and allow for detailed studies of reaction mechanisms and metabolic pathways. This makes this compound a valuable compound in scientific research .

Properties

IUPAC Name

1-iodo-4-(trideuteriomethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSZENVIJHPFNL-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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